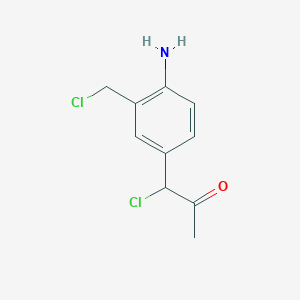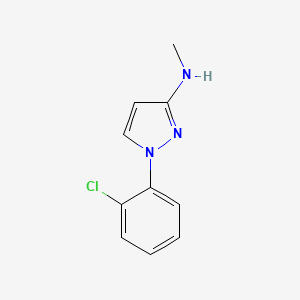
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and trifluoromethylthio groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-chloro-2-(trifluoromethylthio)aniline with hydrazine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a hydrazine group.
1-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine: This compound has a similar hydrazine group but differs in the position of the chlorine and trifluoromethyl groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C7H6ClF3N2S |
|---|---|
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
[5-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-4-1-2-6(5(3-4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI-Schlüssel |
DIPVQXUUGAVLQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NN)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)




![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)







